Cas no 1021067-27-5 (1-(4-Ethylphenyl)-3-methylbutan-1-amine)

1021067-27-5 structure
Nome del prodotto:1-(4-Ethylphenyl)-3-methylbutan-1-amine
Numero CAS:1021067-27-5
MF:C13H21N
MW:191.3125436306
MDL:MFCD11148367
CID:5175965
PubChem ID:43197647
1-(4-Ethylphenyl)-3-methylbutan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-ethylphenyl)-3-methylbutan-1-amine
- Benzenemethanamine, 4-ethyl-α-(2-methylpropyl)-
- 1-(4-Ethylphenyl)-3-methylbutan-1-amine
-
- MDL: MFCD11148367
- Inchi: 1S/C13H21N/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3
- Chiave InChI: WVAHPVCJSJLGNL-UHFFFAOYSA-N
- Sorrisi: NC(C1C=CC(CC)=CC=1)CC(C)C
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 145
- XLogP3: 3.3
- Superficie polare topologica: 26
1-(4-Ethylphenyl)-3-methylbutan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242993-10.0g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Enamine | EN300-242993-5g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 5g |
$1614.0 | 2023-09-15 | ||
Enamine | EN300-242993-0.1g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
Enamine | EN300-242993-0.05g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242993-2.5g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Enamine | EN300-242993-5.0g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-242993-0.5g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-242993-10g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 10g |
$2393.0 | 2023-09-15 | ||
Enamine | EN300-242993-0.25g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Ambeed | A1079435-1g |
1-(4-Ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 1g |
$512.0 | 2024-04-26 |
1-(4-Ethylphenyl)-3-methylbutan-1-amine Letteratura correlata
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1021067-27-5 (1-(4-Ethylphenyl)-3-methylbutan-1-amine) Prodotti correlati
- 2227891-47-4(rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans)
- 2839144-74-8(3-Hydrazinylcyclobutan-1-amine dihydrochloride)
- 2580237-24-5(4-(Prop-2-en-1-yl)azepane-4-carboxylic acid)
- 1806278-20-5(Methyl 6-cyano-2-mercaptopyridine-3-acetate)
- 1904230-73-4(1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone)
- 4343-71-9(2H-1,2,3-Triazole-4-carbaldehyde)
- 946385-03-1(6-Chloro-2,2'-bipyridine-5-carbonitrile)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 2418704-67-1(Tert-butyl 2-{3-amino-5-[2-(trimethylsilyl)ethynyl]phenyl}acetate)
- 2236045-43-3(1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1021067-27-5)1-(4-Ethylphenyl)-3-methylbutan-1-amine

Purezza:99%
Quantità:1g
Prezzo ($):461.0